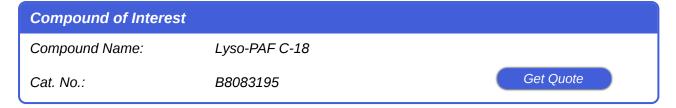


Synthetic Lyso-PAF C-18: Commercial Sources, Purity, and Applications in Research

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources, purity, and key applications of synthetic Lyso-Platelet Activating Factor C-18 (**Lyso-PAF C-18**). Detailed protocols for its use in common experimental settings are provided to facilitate research in inflammation, cell signaling, and drug discovery.

Commercial Availability and Purity of Synthetic Lyso-PAF C-18

Synthetic **Lyso-PAF C-18** is readily available from several commercial suppliers, ensuring access for the research community. The purity of these products is consistently high, typically exceeding 99%, as verified by methods such as thin-layer chromatography (TLC). Below is a summary of prominent suppliers and the specifications of their **Lyso-PAF C-18** products.



Supplier	Product Name	Purity	Form	Storage Temperature
Cayman Chemical	Lyso-PAF C-18	≥98%	A lyophilized powder	-20°C
Avanti Polar Lipids (via MilliporeSigma)	C18 Lyso PAF	>99% (TLC)[1]	Powder	-20°C[1]
MedChemExpres s	Lyso-PAF C-18	>98%	Solid	-20°C (3 years)

Note: This table is not exhaustive but represents a selection of well-known suppliers. Researchers should always consult the product-specific data sheets for the most accurate and up-to-date information.

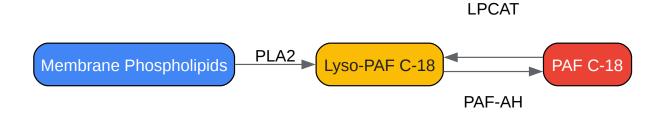
Biological Significance and Signaling Pathways

Lyso-PAF C-18, or 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine, is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation.[1][2] It is formed from PAF through the action of PAF acetylhydrolase (PAF-AH) and can be reacylated to form PAF.[2] While initially considered an inactive precursor, research has shown that **Lyso-PAF C-18** possesses its own distinct biological activities, often opposing those of PAF.

The signaling pathways of **Lyso-PAF C-18** are complex and can be cell-type specific. In some instances, its effects are mediated independently of the canonical PAF receptor (PAFR). For example, in neutrophils, **Lyso-PAF C-18** has been shown to inhibit PAF-potentiated NADPH oxidase activation through an increase in intracellular cyclic AMP (cAMP).

Below is a diagram illustrating the metabolic relationship between PAF and Lyso-PAF.



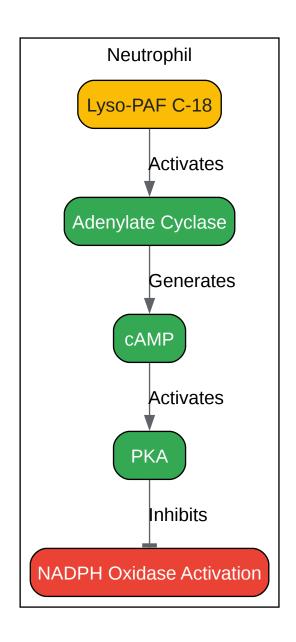


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Metabolic conversion of PAF and Lyso-PAF.

A simplified signaling pathway for **Lyso-PAF C-18** in neutrophils, highlighting its inhibitory effect on PAF-induced superoxide production, is depicted below.





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Lyso-PAF C-18 signaling in neutrophils.

Application Notes and Experimental Protocols

Lyso-PAF C-18 is utilized in a variety of in vitro and in vivo experimental settings to investigate its physiological and pathophysiological roles. Key applications include studying its effects on eosinophil degranulation, neutrophil activation, and platelet aggregation.

Preparation of Lyso-PAF C-18 for In Vitro Experiments



Proper preparation of Lyso-PAF C-18 is critical for obtaining reliable and reproducible results.

Materials:

- Synthetic Lyso-PAF C-18 (powder)
- Ethanol, absolute
- Phosphate-buffered saline (PBS), pH 7.2, sterile
- Vortex mixer
- Sterile microcentrifuge tubes

Protocol:

- Allow the vial of Lyso-PAF C-18 powder to equilibrate to room temperature before opening.
- Prepare a stock solution by dissolving the Lyso-PAF C-18 in a small volume of absolute ethanol. For example, dissolve 1 mg in 100 μL of ethanol to create a 10 mg/mL stock.
- Vortex thoroughly until the powder is completely dissolved.
- For cell-based assays, further dilute the stock solution in an appropriate aqueous buffer, such as PBS (pH 7.2), to the desired final concentration immediately before use. It is important to note that the final concentration of ethanol in the cell culture should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects.

Protocol 1: Eosinophil Degranulation Assay

This protocol details a method to assess the effect of **Lyso-PAF C-18** on eosinophil degranulation by measuring the release of eosinophil peroxidase (EPO).

Materials:

- Isolated human or mouse eosinophils
- RPMI-1640 medium (phenol red-free)



- Lyso-PAF C-18 working solution
- Positive control (e.g., ionomycin)
- o-phenylenediamine dihydrochloride (OPD) substrate solution
- 96-well microplate
- Incubator (37°C, 5% CO2)
- Microplate reader

Experimental Workflow:



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Eosinophil degranulation assay workflow.

Protocol:

- Isolate eosinophils from peripheral blood using standard laboratory procedures.
- Resuspend the purified eosinophils in phenol red-free RPMI-1640 at a concentration of 2.5 x 10⁵ cells/mL.
- Add 100 μL of the cell suspension to each well of a 96-well microplate.
- Prepare serial dilutions of the Lyso-PAF C-18 working solution in RPMI-1640.
- Add 10 μL of the diluted Lyso-PAF C-18 or control vehicle to the appropriate wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
- Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.



- Carefully transfer 50 μL of the supernatant from each well to a new 96-well plate.
- Add 100 μL of OPD substrate solution to each well containing the supernatant.
- Incubate the plate in the dark at room temperature for 15-30 minutes.
- Stop the reaction by adding 50 μL of 2M H2SO4.
- Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the amount of EPO released.

Protocol 2: Measurement of Intracellular cAMP in Platelets

This protocol describes a method to measure changes in intracellular cAMP levels in platelets following stimulation with Lyso-PAF C-18.

Materials:

- Isolated human platelets
- Tyrode's buffer
- Lyso-PAF C-18 working solution
- 3-isobutyl-1-methylxanthine (IBMX)
- cAMP immunoassay kit
- Cell lysis buffer

Protocol:

- Isolate platelets from whole blood by centrifugation.
- Resuspend the platelets in Tyrode's buffer to a concentration of 3 x 10⁸ cells/mL.



- Pre-incubate the platelet suspension with IBMX (a phosphodiesterase inhibitor) for 10 minutes at 37°C to prevent cAMP degradation.
- Add the Lyso-PAF C-18 working solution to the platelet suspension to achieve the desired final concentration (e.g., 1 μM) and incubate for 2 minutes.
- Terminate the reaction by adding ice-cold cell lysis buffer.
- Measure the intracellular cAMP concentration using a commercially available competitive immunoassay kit according to the manufacturer's instructions.

Protocol 3: Platelet Aggregation Assay

This protocol outlines a method to assess the effect of **Lyso-PAF C-18** on platelet aggregation using light transmission aggregometry.

Materials:

- Platelet-rich plasma (PRP)
- Platelet-poor plasma (PPP)
- Lyso-PAF C-18 working solution
- Platelet agonist (e.g., thrombin, ADP)
- Light transmission aggregometer

Protocol:

- Prepare PRP and PPP from fresh whole blood.
- Adjust the platelet count in the PRP to approximately 300,000/μL using PPP.
- Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
- Pre-incubate the PRP with various concentrations of Lyso-PAF C-18 or vehicle control for 2 minutes at 37°C with stirring.



- Add a sub-maximal concentration of a platelet agonist (e.g., thrombin at 0.03 U/mL) to induce aggregation.
- Record the change in light transmission over time. Inhibition of aggregation by Lyso-PAF C-18 will result in a decrease in the maximum aggregation percentage compared to the control.

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